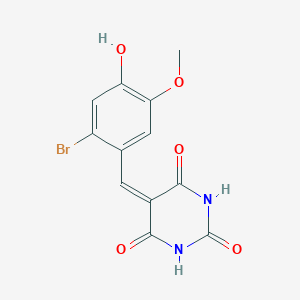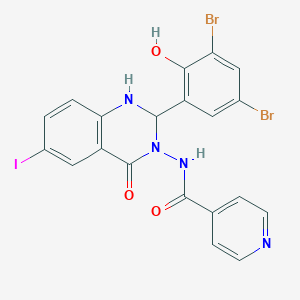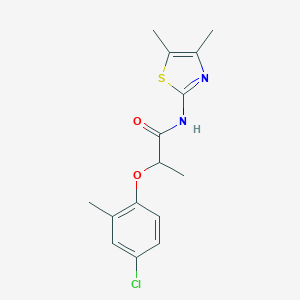![molecular formula C16H20N2O2S2 B331493 6-ETHYL-6-METHYL-3-(2-METHYLALLYL)-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-PYRANO[4',3':4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE CAS No. 6141-55-5](/img/structure/B331493.png)
6-ETHYL-6-METHYL-3-(2-METHYLALLYL)-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-PYRANO[4',3':4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ETHYL-6-METHYL-3-(2-METHYLALLYL)-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-PYRANO[4',3':4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as sulfanylidene, oxa, and thia groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-6-METHYL-3-(2-METHYLALLYL)-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-PYRANO[4',3':4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, alkylating agents, and oxidizing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the reaction progress and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-6-METHYL-3-(2-METHYLALLYL)-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-PYRANO[4',3':4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
6-ETHYL-6-METHYL-3-(2-METHYLALLYL)-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-PYRANO[4',3':4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it useful for probing the activity of different enzymes.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity may lead to the identification of new therapeutic agents for treating various diseases.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its versatility makes it suitable for use in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which 6-ETHYL-6-METHYL-3-(2-METHYLALLYL)-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-PYRANO[4',3':4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-3-methyl-1-[4-(2-methyl-2-propenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-Methyl-prop-2-en-1-ol
- Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate
Uniqueness
Compared to similar compounds, 6-ETHYL-6-METHYL-3-(2-METHYLALLYL)-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-PYRANO[4',3':4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE stands out due to its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
6141-55-5 |
|---|---|
Molecular Formula |
C16H20N2O2S2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
12-ethyl-12-methyl-4-(2-methylprop-2-enyl)-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C16H20N2O2S2/c1-5-16(4)6-10-11(8-20-16)22-13-12(10)14(19)18(7-9(2)3)15(21)17-13/h2,5-8H2,1,3-4H3,(H,17,21) |
InChI Key |
SKTGCYOHIAWVCY-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)CC(=C)C)C |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)CC(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331411.png)
![11-[4-(BENZYLOXY)PHENYL]-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B331412.png)
![11-(4-butoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331413.png)
![11-(3-iodophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331415.png)
![2-[({2-Nitro-4-methylphenoxy}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B331416.png)
![[4-Bromo-2-({3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B331417.png)
![3-(3,4-Dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-[3-(4-methoxyphenyl)-2-propenylidene]-1,3-thiazolidin-4-one](/img/structure/B331420.png)
![4-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one](/img/structure/B331423.png)
![11-(4-butoxyphenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331424.png)
![(5Z)-2-(4-bromoanilino)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B331426.png)

![2-[(4-Methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B331429.png)


